molecular formula C19H12N2O6 B10892560 Biphenyl-4-yl 2,4-dinitrobenzoate

Biphenyl-4-yl 2,4-dinitrobenzoate

Cat. No.: B10892560
M. Wt: 364.3 g/mol
InChI Key: GQSDVYZLVKOLHF-UHFFFAOYSA-N
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Description

Biphenyl-4-yl 2,4-dinitrobenzoate is an organic compound characterized by the presence of a biphenyl group attached to a 2,4-dinitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biphenyl-4-yl 2,4-dinitrobenzoate typically involves the esterification of 4-hydroxybiphenyl with 2,4-dinitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Hydroxybiphenyl+2,4-Dinitrobenzoyl chlorideBiphenyl-4-yl 2,4-dinitrobenzoate+HCl\text{4-Hydroxybiphenyl} + \text{2,4-Dinitrobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Hydroxybiphenyl+2,4-Dinitrobenzoyl chloride→Biphenyl-4-yl 2,4-dinitrobenzoate+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of quinones.

    Reduction: The nitro groups in the compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-hydroxybiphenyl and 2,4-dinitrobenzoic acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Aqueous sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: 4-Aminobiphenyl and 2,4-diaminobenzoic acid.

    Substitution: 4-Hydroxybiphenyl and 2,4-dinitrobenzoic acid.

Scientific Research Applications

Chemistry: Biphenyl-4-yl 2,4-dinitrobenzoate is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis and materials science.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It can also serve as a model compound in studies of nitroaromatic compound metabolism.

Industry: In the industrial sector, this compound can be used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl 2,4-dinitrobenzoate in chemical reactions typically involves the activation of the ester and nitro groups. The ester group can undergo nucleophilic attack, leading to hydrolysis or substitution reactions. The nitro groups can participate in redox reactions, being reduced to amines or further oxidized.

Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes that catalyze ester hydrolysis or nitro reduction. These interactions can be studied to understand the compound’s behavior in biological environments.

Comparison with Similar Compounds

    Biphenyl-4-yl benzoate: Lacks the nitro groups, making it less reactive in redox reactions.

    2,4-Dinitrophenyl benzoate: Contains a single aromatic ring, differing in structural complexity and reactivity.

    4-Nitrophenyl 2,4-dinitrobenzoate: Contains additional nitro groups, potentially increasing its reactivity in reduction reactions.

Uniqueness: Biphenyl-4-yl 2,4-dinitrobenzoate is unique due to the combination of a biphenyl structure with nitro-substituted benzoate, providing a balance of stability and reactivity. This makes it particularly useful in synthetic chemistry and materials science applications.

Properties

Molecular Formula

C19H12N2O6

Molecular Weight

364.3 g/mol

IUPAC Name

(4-phenylphenyl) 2,4-dinitrobenzoate

InChI

InChI=1S/C19H12N2O6/c22-19(17-11-8-15(20(23)24)12-18(17)21(25)26)27-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12H

InChI Key

GQSDVYZLVKOLHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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